molecular formula C19H21N5S B6436141 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2548994-01-8

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6436141
CAS No.: 2548994-01-8
M. Wt: 351.5 g/mol
InChI Key: VLTHMUSILMYUSZ-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a pyrimidine ring . These functional groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be introduced via a Mannich reaction . The specific synthesis route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole, piperazine, and pyrimidine rings suggests that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring is known to be involved in various chemical reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a pharmaceutical, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a pharmaceutical, it could have side effects or toxicities that need to be considered .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and safety profile. It could also be modified to create new compounds with improved properties .

Properties

IUPAC Name

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-22-15-4-2-3-5-17(15)25-19/h2-5,12,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTHMUSILMYUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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